molecular formula C23H28N2O3S B13789779 (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one CAS No. 28092-53-7

(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one

Cat. No.: B13789779
CAS No.: 28092-53-7
M. Wt: 412.5 g/mol
InChI Key: AJYWROKDQMJIES-FUDKSRODSA-N
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Description

The compound (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound belongs to the class of thieno[3,4-d]imidazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole core, followed by the introduction of the hydroxy and methoxypropyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the thieno[3,4-d]imidazole core.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its biological activity and pharmacokinetic properties are evaluated to determine its suitability for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4S,6aR)-4-(5-Hydroxypentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2-one
  • (3aR,6aS)Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Uniqueness

Compared to similar compounds, (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one stands out due to its unique combination of functional groups. The presence of both hydroxy and methoxypropyl groups, along with the dibenzyl substitution, imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

28092-53-7

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C23H28N2O3S/c1-28-14-8-13-23(27)21-20(17-29-23)24(15-18-9-4-2-5-10-18)22(26)25(21)16-19-11-6-3-7-12-19/h2-7,9-12,20-21,27H,8,13-17H2,1H3/t20-,21-,23-/m0/s1

InChI Key

AJYWROKDQMJIES-FUDKSRODSA-N

Isomeric SMILES

COCCC[C@]1([C@@H]2[C@H](CS1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)O

Canonical SMILES

COCCCC1(C2C(CS1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)O

Origin of Product

United States

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